25-Hydroxyprovitamin D3

Description

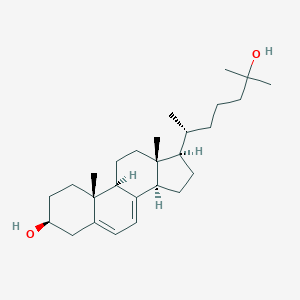

Structure

2D Structure

Propriétés

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8-9,18,20,22-24,28-29H,6-7,10-17H2,1-5H3/t18-,20+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFYNCJHSCTBPW-TVQCKQBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304603 | |

| Record name | 25-Hydroxy-7-dehydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22145-68-2 | |

| Record name | 25-Hydroxy-7-dehydrocholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22145-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25-Hydroxy-7-dehydrocholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022145682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25-Hydroxy-7-dehydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25-Hydroxy-7-dehydrocholesterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25-HYDROXY-7-DEHYDROCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A664165GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Endogenous Pathways for 25 Hydroxyprovitamin D3 Biosynthesis

Precursor Substrate Utilization: 7-Dehydrocholesterol (B119134) Hydroxylation

The primary precursor for the endogenous synthesis of 25-hydroxyprovitamin D3 is 7-dehydrocholesterol (7-DHC). nih.gov This molecule, a provitamin D3, undergoes direct hydroxylation at the carbon-25 position. nih.gov This initial step is critical and precedes the well-known ultraviolet B (UVB) induced conversion of 7-DHC to previtamin D3 in the skin. direct-ms.orgresearchgate.netclinref.com

Enzymatic Machinery of 25-Hydroxylation in the Provitamin D Context

The conversion of 7-DHC to this compound is facilitated by specific enzymes, primarily from the cytochrome P450 (CYP) superfamily. researchgate.netmdpi.com

Putative Cytochrome P450 Enzymes (e.g., CYP27A1, CYP2R1) in Provitamin D Substrate Hydroxylation

Research has identified several cytochrome P450 enzymes capable of hydroxylating vitamin D and its precursors. The key enzymes implicated in the 25-hydroxylation of provitamin D substrates are CYP27A1 and CYP2R1. researchgate.netmdpi.comnih.gov

CYP27A1: This mitochondrial enzyme is known for its role in bile acid synthesis and has been shown to possess 25-hydroxylase activity towards vitamin D3. nih.gov While it has a broad substrate specificity, it demonstrates a lower affinity for vitamin D compared to CYP2R1. mdpi.com Studies have shown that CYP27A1 can hydroxylate vitamin D3 at the 25-position. nih.govuwa.edu.au

CYP2R1: Considered the major microsomal vitamin D 25-hydroxylase, CYP2R1 exhibits a high affinity and specificity for vitamin D substrates. nih.govmdpi.com While its primary role is the 25-hydroxylation of vitamin D3 and D2, its potential action on provitamin D substrates is an area of ongoing investigation. nih.govimrpress.com

The table below summarizes the key characteristics of these enzymes in the context of vitamin D metabolism.

| Enzyme | Location | Substrate Preference (Vitamin D) | Affinity for Vitamin D |

| CYP27A1 | Mitochondria | Vitamin D3 over D2 nih.gov | Low mdpi.com |

| CYP2R1 | Microsomes | D2 and D3 equally nih.gov | High mdpi.com |

Cellular and Tissue Sites of Provitamin D 25-Hydroxylation

While the liver is the principal site for the 25-hydroxylation of vitamin D3, the enzymatic machinery for this conversion is present in various other tissues. nih.govfrontiersin.orgnih.gov The skin is a notable location where the entire pathway from 7-DHC to the active form of vitamin D3, 1α,25-dihydroxyvitamin D3, can occur. direct-ms.org This suggests that the initial 25-hydroxylation of 7-DHC could also take place in the skin. nih.gov

Other tissues expressing 25-hydroxylase activity include the kidneys, intestines, lungs, and adipose tissue, indicating the potential for localized production of this compound. nih.govaaem.pl The presence of 25-hydroxylase enzymes in insects, which utilize 7-DHC for ecdysone (B1671078) synthesis, further supports the broader biological significance of this pathway. mdpi.com

Regulatory Mechanisms Influencing Endogenous this compound Formation

The regulation of this compound synthesis is complex and not fully elucidated. However, factors that regulate the 25-hydroxylation of vitamin D3 likely influence the formation of its provitamin counterpart.

Furthermore, factors such as parathyroid hormone (PTH), calcium, and phosphate (B84403) levels, which tightly control the renal production of 1,25-dihydroxyvitamin D3, may also have downstream effects on the initial 25-hydroxylation steps. nih.govmedscape.com For example, low calcium and phosphate levels stimulate the production of 1,25-dihydroxyvitamin D3, which in turn can create a negative feedback loop affecting the enzymes involved in its synthesis. clinref.commdpi.com

The table below outlines some of the key regulators of the enzymes involved in vitamin D metabolism.

| Regulator | Effect on CYP27A1 Expression | Effect on CYP27B1 Expression |

| 1,25-dihydroxyvitamin D3 | Decreased (in intestine/kidney) nih.gov | Suppressed mdpi.com |

| Parathyroid Hormone (PTH) | - | Stimulated nih.gov |

| FGF23 | - | Suppressed mdpi.commedscape.com |

| Low Calcium | - | Stimulated (via PTH) clinref.com |

| Low Phosphate | - | Stimulated medscape.com |

Synthetic Methodologies for 25 Hydroxyprovitamin D3 and Analogs

Chemical Synthesis Approaches

Chemical synthesis provides versatile routes to 25-hydroxyprovitamin D3, allowing for the introduction of various functional groups and modifications. These approaches often involve multiple steps, including the protection of reactive functional groups, side-chain construction, and final deprotection.

Direct Hydroxylation of Protected 7-Dehydrocholesterol (B119134) Derivatives (e.g., Diels-Alder adducts)

A significant strategy for the synthesis of this compound involves the direct hydroxylation at the C-25 position of a protected 7-dehydrocholesterol derivative. acs.orgnih.govacs.org To prevent unwanted reactions at the sensitive 5,7-diene system of the B-ring during oxidation, it is often protected via a hetero-Diels-Alder reaction. acs.orgnih.govacs.org

This protection is commonly achieved by forming a [4+2] cycloaddition adduct with azadienophiles such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or phthalazine-1,4-dione (PHTAD). acs.org The 3β-hydroxy group is also typically protected, for instance, as an acetate (B1210297). acs.org

With the diene system masked, the C-25 position on the sterol side chain can be selectively hydroxylated. Various oxidizing agents have been employed for this purpose, including dioxiranes and chromyl trifluoroacetate. acs.orgnih.govacs.org For instance, the PHTAD adduct has been shown to be a suitable substrate for hydroxylation with trifluoromethyldioxirane (TFDO) or ethyltrifluoromethyldioxirane (ETFDO), while the PTAD adduct is more effectively hydroxylated using chromyl trifluoroacetate. acs.org Other reagents like chromyl acetate have also been demonstrated to be effective for this transformation. researchgate.net

Following the successful hydroxylation at C-25, the protecting groups on the A and B rings are removed to yield the final product, this compound. acs.org For example, lithium aluminium hydride (LiAlH4) can be used for the simultaneous deprotection of the 3β-hydroxy group and the 5,7-diene system. acs.org

Side Chain Elaboration Techniques for C-25 Hydroxylation

Another major approach to the synthesis of this compound involves the construction of the hydroxylated side chain from a steroid precursor that lacks the full side chain. These methods often start from more readily available steroid materials, such as ergosterol (B1671047) or cholanic acid derivatives. rsc.orgresearchgate.net

One such technique begins with a C-22 aldehyde derived from the degradation of ergosterol, where the B-ring diene system is protected as a Diels-Alder adduct. rsc.org This aldehyde can react with a Grignard reagent, for example, the one derived from 4-chloro-2-methylbut-1-ene, to extend the side chain. rsc.org Subsequent chemical transformations can then be used to introduce the hydroxyl group at the C-25 position. rsc.org

A different strategy employs the homologation of a cholanic acid derivative using a Barton ester. researchgate.net This method involves converting the cholanic acid derivative into a nor-bromide, followed by alkylation with dimethylmalonate (B8719724) and a subsequent demethoxycarbonylation step to build up the side chain. researchgate.net

Stereospecific Construction of the Sterol Side Chain

The stereochemistry of the side chain, particularly at chiral centers that may be present, is crucial for the biological activity of vitamin D analogs. Therefore, stereospecific construction of the side chain is a key consideration in many synthetic routes.

For instance, the synthesis of this compound and its 25ξ,26-dihydroxy analog has been achieved through a route that allows for control over the side chain's stereochemistry. rsc.org This can involve the use of chiral starting materials or stereoselective reactions to create the desired stereoisomers. While the synthesis of this compound itself does not create a new chiral center at C-25 if the precursor is achiral at that position, the synthesis of analogs with additional hydroxyl groups on the side chain, such as 24,25-dihydroxyvitamin D3 or 25,26-dihydroxyvitamin D3, requires careful control of stereochemistry. nih.gov

Enzymatic Synthesis Strategies for this compound Production

Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to chemical methods for producing this compound. These strategies typically utilize enzymes that can regioselectively hydroxylate the C-25 position of vitamin D3 or its precursors.

One notable example is the use of a molybdenum-dependent steroid C25 dehydrogenase from the bacterium Sterolibacterium denitrificans. researchgate.netnih.gov This enzyme can hydroxylate both cholesterol and cholecalciferol at the C-25 position with high regioselectivity. researchgate.net A whole-cell biocatalytic system using Thauera aromatica engineered to produce this enzyme has been developed, achieving a high titer of 25-hydroxyvitamin D3. nih.gov This system is particularly advantageous as it uses water as the hydroxylating agent and is independent of complex and costly electron donor systems. nih.gov

Another enzymatic approach involves cytochrome P450 monooxygenases, which are naturally responsible for the hydroxylation of vitamin D3 in the body. nih.gov Cell-free extracts containing these enzymes, as well as purified molybdenum enzymes, have been used for the regioselective hydroxylation of vitamin D3 and provitamin D3 (7-dehydrocholesterol) to their corresponding 25-hydroxy forms with excellent yields. nih.govresearchgate.net The enzymatic reaction with vitamin D3 can be facilitated by the use of cyclodextrins, which assist in the isomerization of vitamin D3 to pre-vitamin D3, the actual substrate for the enzyme. nih.gov

Comparative Analysis of Synthetic Routes: Yields and Specificity

The choice of a synthetic route for this compound depends on various factors, with yield and specificity being among the most critical. Below is a comparative analysis of different approaches.

| Synthetic Method | Key Reagents/Enzymes | Reported Yield | Specificity | Reference |

| Direct Hydroxylation (PTAD adduct) | Chromyl trifluoroacetate, LiAlH4 | 61% from compound 10 | High for C-25 hydroxylation | acs.org |

| Direct Hydroxylation (PHTAD adduct) | TFDO or ETFDO, LiAlH4 | 72% from compound 3 | High for C-25 hydroxylation | acs.org |

| Side Chain Elaboration | 7-dehydrodesmosterol, PTAD, NBS, LiAlH4 | 72.4% overall | High | researchgate.net |

| Enzymatic (Mo enzyme, cell-free) | Purified Mo enzyme from S. denitrificans | >99% | High regioselectivity for C-25 | nih.govresearchgate.net |

| Enzymatic (Whole-cell) | T. aromatica with S25DH, O2/ferricyanide | 99% | >>99% selectivity for C-25 | nih.gov |

This table is based on available data and specific reaction conditions reported in the cited literature. Yields can vary depending on the scale and specific optimization of the reactions.

Metabolic Conversion of 25 Hydroxyprovitamin D3 to 25 Hydroxyvitamin D3

Photochemical Isomerization of the 5,7-Diene System to 25-Hydroxypre-vitamin D3

The initial step in the conversion of 25-hydroxyprovitamin D3 is a photochemical reaction driven by UVB light. wikipedia.org When this compound absorbs photons of UVB radiation, typically in the wavelength range of 280-320 nm, the covalent bond between carbons 9 and 10 of the steroid's B-ring is broken. mdpi.comfrontiersin.org This ring-opening reaction results in the formation of 25-hydroxyprevitamin D3. researchgate.netgoogle.com

This process is a complex series of photochemical isomerizations. The primary product is the cis,cis (cZc) conformer of 25-hydroxyprevitamin D3. researchgate.net However, the newly formed 25-hydroxyprevitamin D3 can also absorb UVB photons, leading to further isomerizations and the formation of byproducts such as 25-hydroxylumisterol and 25-hydroxytachysterol. google.com The efficiency and the specific products of this photochemical step are highly dependent on the wavelength of the UV radiation used. pnas.org For instance, in the synthesis of 1α-hydroxyprevitamin D3, controlling the irradiation bandwidth between 280 and 310 nm significantly increases the yield of the desired previtamin. pnas.org

Table 1: Wavelength Dependence of Previtamin D Photoconversion Quantum Yields

| Wavelength (nm) | Previtamin → Lumisterol | Previtamin → Provitamin | Previtamin → Tachysterol |

|---|---|---|---|

| 254 | 0.05 | 0.11 | 0.40 |

| 296 | 0.14 | 0.23 | 0.23 |

| 302.5 | 0.14 | 0.23 | 0.23 |

| 313 | 0.04 | 0.10 | 0.05 |

Data derived from studies on previtamin D and presented for illustrative purposes.

Thermal Isomerization to 25-Hydroxyvitamin D3

Once formed, 25-hydroxyprevitamin D3 is thermally unstable and undergoes a spontaneous rearrangement to form the more stable 25-hydroxyvitamin D3. researchgate.net This process is a nih.govphotobiology.com-sigmatropic rearrangement, which involves a shift of a hydrogen atom from one carbon to another. This isomerization does not require any enzymatic activity and is solely dependent on temperature. frontiersin.org

The rate of this thermal isomerization is directly proportional to the temperature. nih.gov In human skin, the conversion of previtamin D3 to vitamin D3 is significantly enhanced compared to in organic solvents, a phenomenon attributed to the stabilizing effects of the lipid bilayer of cell membranes. nih.gov A similar enhancement is expected for the isomerization of 25-hydroxyprevitamin D3.

Kinetic studies have shown that the addition of a hydroxyl group at the C-25 position, as in 25-hydroxyprevitamin D3, can influence the rate of this thermal isomerization, particularly in a membrane-like environment. In a liposomal model mimicking the skin, the rate of isomerization of 25-hydroxyprevitamin D3 to 25-hydroxyvitamin D3 was found to be significantly reduced compared to that of the non-hydroxylated previtamin D3. nih.gov This suggests that the polarity of the side chain plays a role in the interaction with the lipid membrane, thereby affecting the conformational changes required for isomerization. nih.gov

Factors Influencing the Conversion Process

UV Radiation:

Wavelength: The wavelength of the UVB radiation is critical. Wavelengths between 295 and 300 nm are most effective for the initial photochemical conversion. wikipedia.org The use of specific wavelengths can also minimize the formation of unwanted byproducts. pnas.org

Intensity and Duration: The quantity and duration of UVB exposure will affect the total amount of 25-hydroxyprevitamin D3 formed.

Temperature:

The thermal isomerization of 25-hydroxyprevitamin D3 to 25-hydroxyvitamin D3 is a temperature-dependent process. frontiersin.org Higher temperatures accelerate the reaction. For example, in the case of previtamin D3, the conversion is significantly faster at 37°C compared to lower temperatures. nih.gov

Chemical Environment:

Solvent/Matrix: The medium in which the conversion occurs has a profound effect. In biological systems, the lipid bilayer of the skin is thought to stabilize the conformation of previtamin D that is required for isomerization to vitamin D, thereby accelerating the reaction. nih.gov In contrast, studies in different organic solvents have shown that the rate of thermal isomerization and the equilibrium between previtamin D and vitamin D can vary. nih.gov

Molecular Structure: Modifications to the previtamin D molecule can alter the rate of isomerization. For instance, the presence of the hydroxyl group in 25-hydroxyprevitamin D3 reduces the rate of its thermal conversion to 25-hydroxyvitamin D3 in a liposomal environment. nih.gov

Table 2: Comparative Rate of Thermal Isomerization of Previtamin D3 and its Derivatives

| Compound | Environment | Relative Rate of Isomerization |

|---|---|---|

| Previtamin D3 | Liposomes | 100% |

| Previtamin D3-3β-acetate | Liposomes | 33% |

| 25-Hydroxyprevitamin D3 | Liposomes | 13% |

| Previtamin D3 | n-Hexane | Similar rates for all three compounds |

| Previtamin D3-3β-acetate | n-Hexane | Similar rates for all three compounds |

| 25-Hydroxyprevitamin D3 | n-Hexane | Similar rates for all three compounds |

Data adapted from a study by Tian et al. (1999), showing the reduction in isomerization rate in a liposomal model due to modifications of the previtamin D3 molecule. nih.gov

Advanced Analytical Techniques for 25 Hydroxyprovitamin D3 Quantification and Characterization in Research Settings

Chromatographic Separations for Compound Isolation and Purity Assessment

Chromatographic techniques are fundamental for the isolation of 25-hydroxyprovitamin D3 from complex biological matrices and for assessing its purity. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of vitamin D metabolites, including this compound. frontierspartnerships.org HPLC methods offer the distinct advantage of separating different forms of vitamin D, such as D2 and D3 metabolites. frontierspartnerships.org The process typically involves an initial extraction of the compound from the sample, often using an organic solvent, followed by chromatographic separation on a column. frontierspartnerships.org

Reversed-phase columns, particularly C18 columns, are frequently utilized for the separation of these compounds. nih.govoatext.com The mobile phase composition is critical for achieving optimal separation. For instance, a mobile phase consisting of acetonitrile, methanol, and water in specific ratios, delivered in an isocratic elution mode, has been successfully used. oatext.com Detection is commonly performed using a UV detector, with an optimal absorbance wavelength for 25-hydroxyvitamin D3 identified at 265 nm. oatext.comnih.govnih.gov The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification. For example, a retention time of 4.0 minutes has been reported for 25-hydroxyvitamin D3 under specific HPLC conditions. nih.govmdpi.com

The robustness of an HPLC method is determined by its performance under slight variations in conditions, such as column temperature and flow rate. nih.gov For instance, altering the temperature by just 1°C or the flow rate by 0.2 mL/min can affect the retention time and the response units. nih.govmdpi.com The validation of an HPLC method involves assessing its linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results. oatext.comnih.gov

| Parameter | Reported Value/Range | Significance |

|---|---|---|

| Column Type | Reversed-phase C18 | Commonly used for separating lipophilic compounds like vitamin D metabolites. |

| Mobile Phase | Acetonitrile, Methanol, Water mixtures | The specific ratio influences the separation efficiency. |

| Detection Wavelength | 265 nm | Optimal wavelength for UV detection of 25-hydroxyvitamin D3. oatext.comnih.govnih.gov |

| Retention Time | ~4.0 - 9.5 min | Varies with specific method conditions and is used for compound identification. nih.govnih.gov |

| Linearity (R²) | > 0.99 | Indicates a strong correlation between concentration and detector response. oatext.comnih.gov |

| Recovery | 92.2% - 97.1% | Demonstrates the efficiency of the extraction process. nih.gov |

Liquid Chromatography (LC)

Liquid chromatography (LC) serves as the foundational separation technique that, when coupled with other detectors, provides powerful analytical capabilities. In the context of this compound, LC is crucial for isolating the analyte from a complex mixture before its detection and quantification. mdpi.comresearchgate.netnih.gov The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.govoatext.com The choice of mobile phase, often a mixture of water, methanol, and formic acid, and the gradient elution program are optimized to achieve the best possible separation of the target compound from other related substances. nih.gov

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a highly sensitive and specific technique used for the identification and quantification of compounds by measuring their mass-to-charge ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the measurement of vitamin D metabolites due to its high sensitivity and specificity. nih.govamegroups.org This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. nih.gov LC-MS/MS can overcome many of the limitations associated with immunoassays, such as cross-reactivity with other metabolites. nih.govamegroups.org

The methodology involves introducing the eluent from the LC system into the mass spectrometer. The analyte is then ionized, and a specific precursor ion is selected and fragmented to produce product ions. The detection of these specific transitions provides a high degree of certainty in the identification and quantification of the compound. nih.govnih.gov For instance, multiple reaction monitoring (MRM) mode is often used to enhance the signal-to-noise ratio and improve the detection limit. nih.gov

LC-MS/MS methods have been developed for the simultaneous analysis of multiple vitamin D metabolites, including 25-hydroxyvitamin D2 and D3. nih.govnih.gov These methods often employ stable isotope-labeled internal standards to ensure accuracy and precision. nih.gov The use of derivatization agents can also enhance the detection of 25-hydroxyvitamin D at low levels. nih.gov

| Parameter | Details | Importance |

|---|---|---|

| Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | APCI is often preferred for its reduced matrix effects and improved sensitivity for certain vitamin D metabolites. amegroups.org |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole-Orbitrap | High-resolution mass spectrometers like the Orbitrap offer enhanced specificity. nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Increases sensitivity and specificity by monitoring specific precursor-to-product ion transitions. nih.gov |

| Internal Standard | Deuterium-labeled 25-hydroxyvitamin D (e.g., d6-25(OH)D3) | Corrects for variations in sample preparation and instrument response. nih.gov |

| Limit of Quantification (LOQ) | As low as 1 ng/mL | Demonstrates the high sensitivity of the method. sigmaaldrich.com |

Spectroscopic Characterization Methods (e.g., UV-Vis Detection at 265 nm)

Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method used in conjunction with HPLC. The principle is based on the absorption of UV or visible light by the analyte. For 25-hydroxyvitamin D3, the maximum absorbance is typically observed at a wavelength of 265 nm. frontierspartnerships.orgnih.govnih.govnih.gov This characteristic absorption spectrum allows for the quantification of the compound as it elutes from the HPLC column. frontierspartnerships.org While not as specific as mass spectrometry, UV detection is a robust and widely used technique for routine analysis. frontierspartnerships.orgoatext.com

Challenges in Trace Analysis and Differentiation from Related Metabolites

The analysis of this compound and its related compounds is not without its challenges. One of the primary difficulties is the low circulating concentrations of some vitamin D metabolites, which requires highly sensitive analytical methods for their detection. researchgate.net

A significant challenge is the chromatographic separation of isobaric compounds, which are molecules that have the same mass but different structures. For example, 25-hydroxyvitamin D3 and its C3-epimer are isobaric and can co-elute during chromatography, leading to an overestimation of 25-hydroxyvitamin D3 levels if not properly resolved. nih.govnih.gov Achieving baseline resolution of these epimers is crucial for accurate quantification and often requires optimization of the chromatographic conditions, such as using longer columns with smaller particle sizes. nih.gov

Furthermore, matrix effects, where other components in the sample interfere with the ionization of the analyte in the mass spectrometer, can be a source of error in LC-MS/MS analysis. nih.govamegroups.org Proper sample preparation, including protein precipitation and solid-phase extraction, is essential to minimize these effects. oatext.comchromsystems.com The choice of ionization technique can also influence the extent of matrix effects, with APCI sometimes showing less interference than ESI for vitamin D analysis. amegroups.org

The inherent instability of some vitamin D metabolites also presents a challenge, as they can isomerize or degrade under certain conditions, such as exposure to light or heat. nih.govnih.gov Therefore, careful handling and storage of samples and standards are necessary to ensure the integrity of the analysis. nih.gov

Genetic and Epigenetic Factors Governing 25 Hydroxylation of Provitamin D in Metabolic Pathways

Genetic Polymorphisms Associated with Provitamin D Hydroxylases

Genetic variations, or polymorphisms, in the genes encoding the enzymes responsible for 25-hydroxylation can alter their activity and, consequently, affect circulating levels of 25-hydroxyvitamin D [25(OH)D]. The primary enzymes involved in this process are cytochrome P450 family 2 subfamily R member 1 (CYP2R1) and cytochrome P450 family 27 subfamily A member 1 (CYP27A1). creative-diagnostics.comnih.govmdpi.comCYP2R1: Located on chromosome 11p15.2, the CYP2R1 gene encodes the primary 25-hydroxylase in the liver. nih.govmdpi.commaayanlab.cloudThis enzyme exhibits a high affinity and specificity for vitamin D. mdpi.comGenome-wide association studies (GWAS) have consistently identified single nucleotide polymorphisms (SNPs) in or near the CYP2R1 gene that are strongly associated with circulating 25(OH)D concentrations. nih.govresearchgate.netfrontiersin.orgharvard.edu Mutations in CYP2R1 can lead to impaired 25-hydroxylase activity, resulting in conditions like vitamin D-dependent rickets. besjournal.compnas.orgmedlineplus.govFor instance, a specific mutation changing a leucine (B10760876) residue to a proline at position 99 (p.Leu99Pro) has been shown to eliminate the enzyme's activity. mdpi.compnas.orgSeveral other SNPs within CYP2R1 have been linked to variations in 25(OH)D levels in different populations. besjournal.comnih.govsmw.chStudies have shown that certain CYP2R1 genotypes are associated with significantly different mean 25(OH)D levels. nih.govFor example, research in a Chinese rural population found a significant association between four specific CYP2R1 variants and serum 25(OH)D levels and vitamin D deficiency. besjournal.comCYP27A1: The CYP27A1 gene, located on chromosome 2q35, encodes a mitochondrial enzyme that also participates in the 25-hydroxylation of vitamin D, although it has a broader substrate specificity and lower affinity for vitamin D compared to CYP2R1. mdpi.comdiva-portal.orgPolymorphisms in CYP27A1 have also been studied for their role in vitamin D metabolism. mdpi.comWhile some studies suggest that CYP27A1 polymorphisms may have a weaker influence on circulating 25(OH)D levels compared to CYP2R1 variants, certain SNPs have been associated with altered vitamin D metabolite levels and disease risk. mdpi.commdpi.comnih.govFor example, the T/T genotype of the rs17470271 SNP in CYP27A1 has been associated with a reduced risk of diabetic kidney disease in a Kazakhstani cohort. frontiersin.org Below is an interactive data table summarizing key genetic polymorphisms in CYP2R1 and CYP27A1 and their reported associations with 25(OH)D levels and related health outcomes.

Interactive Data Table: Genetic Polymorphisms in Provitamin D Hydroxylases

| Gene | SNP | Reported Association | Reference |

|---|---|---|---|

| CYP2R1 | rs10741657 | Associated with 25(OH)D levels and risk of coronary artery disease. mdpi.comnih.gov | nih.govbesjournal.comnih.govsmw.chmdpi.comnih.gov |

| rs12794714 | Associated with circulating 25(OH)D levels. frontiersin.orgnih.govsmw.ch | frontiersin.orgnih.govsmw.ch | |

| rs1562902 | Associated with baseline 25(OH)D levels. nih.govsmw.ch | nih.govsmw.ch | |

| rs10766197 | Associated with baseline 25(OH)D levels. besjournal.comnih.govsmw.ch | besjournal.comnih.govsmw.ch | |

| rs2060793 | Associated with circulating 25(OH)D levels. nih.govsmw.ch | nih.govsmw.ch | |

| CYP27A1 | rs17470271 | The T/T genotype is associated with a reduced risk of diabetic kidney disease. frontiersin.org | mdpi.comfrontiersin.org |

| rs933994 | Evaluated for its role in vitamin D metabolism. mdpi.com | mdpi.com |

Gene Regulation of Enzymes Catalyzing 25-Hydroxylation of Provitamin D

The expression and activity of the enzymes responsible for 25-hydroxylation are subject to complex regulatory mechanisms, including hormonal control and epigenetic modifications.

The regulation of CYP2R1 is not yet fully understood. frontiersin.orgHowever, factors such as starvation, obesity, and diabetes have been shown to influence its expression. frontiersin.orgStudies in mice have indicated that aging can reduce the level of CYP2R1 in the liver. frontiersin.orgThere is also evidence suggesting that calcitriol, the active form of vitamin D, can influence the expression of CYP2R1 mRNA. frontiersin.org The regulation of the CYP27A1 gene has been more extensively studied. Its transcription can be influenced by various hormones and signaling molecules. diva-portal.orgnih.govportlandpress.comFor instance, in human liver-derived cells, growth hormone (GH), insulin-like growth factor-1 (IGF-1), and dexamethasone (B1670325) have been shown to increase the promoter activity and endogenous enzyme activity of CYP27A1. diva-portal.orgnih.govportlandpress.comConversely, thyroxine and phorbol (B1677699) 12-myristate 13-acetate (PMA) have an inhibitory effect. nih.govportlandpress.comBile acids also suppress the transcription of the human CYP27A1 gene, with hepatocyte nuclear factor 4-alpha (HNF4α) playing a key role in this regulation. nih.gov Epigenetic mechanisms, such as DNA methylation, also play a role in regulating the expression of genes involved in vitamin D metabolism. frontiersin.orgscitechnol.comFor example, the promoter region of the CYP2R1 gene is located within a CpG island, suggesting it may be subject to epigenetic regulation. mdpi.comIncreased methylation of this promoter has been observed in individuals with severe vitamin D deficiency, and this methylation level was found to decrease after vitamin D supplementation. mdpi.comSimilarly, the expression of CYP27B1 (which converts 25(OH)D to the active form) and CYP24A1 (which catabolizes vitamin D) can be influenced by methylation inhibitors and deacetylation inhibitors, suggesting epigenetic control. nih.govWhile direct epigenetic regulation of CYP27A1 in the context of provitamin D hydroxylation is less clear, the broader role of epigenetics in vitamin D metabolism is an active area of research. nih.gov

Emerging Research Areas and Unresolved Questions in 25 Hydroxyprovitamin D3 Science

Novel Enzymatic Mechanisms in Provitamin D Hydroxylation

The classical understanding of vitamin D activation involves the hydroxylation of vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3), primarily by enzymes like CYP2R1 and CYP27A1, followed by conversion to the active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), by CYP27B1. nih.gov However, recent research has unveiled alternative, or "non-canonical," pathways of vitamin D metabolism, revealing a more complex enzymatic landscape than previously appreciated.

A key player in these alternative pathways is the steroidogenic enzyme CYP11A1 (also known as P450scc), traditionally recognized for its role in converting cholesterol to pregnenolone. core.ac.ukplos.orgplos.org Groundbreaking studies have demonstrated that CYP11A1 can also hydroxylate vitamin D3 and its precursor, 7-dehydrocholesterol (B119134) (provitamin D3). core.ac.uk This action of CYP11A1 initiates a cascade of reactions, producing a variety of hydroxylated vitamin D3 derivatives. plos.orgplos.org

The primary product of CYP11A1's action on vitamin D3 is 20-hydroxyvitamin D3 (20(OH)D3). plos.orgplos.org This initial hydroxylation can be followed by further modifications by other cytochrome P450 enzymes, leading to a diverse array of metabolites. uwa.edu.au For instance, CYP11A1-derived products can be further hydroxylated by enzymes such as CYP27A1, CYP27B1, CYP24A1, CYP2R1, and CYP3A4. nih.govuwa.edu.au This intricate enzymatic interplay generates a range of secosteroidal hydroxyderivatives with potential biological activities. nih.govuwa.edu.au

Interestingly, the non-canonical pathway initiated by CYP11A1 requires unmodified vitamin D3, as the enzyme does not act on 25(OH)D3. nih.gov This highlights the importance of the route of vitamin D delivery; orally supplemented vitamin D3 is largely converted to 25(OH)D3 in the liver, potentially bypassing this alternative activation pathway. nih.gov Tissues that express CYP11A1, such as the adrenal glands, may therefore play a crucial role in generating these novel vitamin D metabolites. nih.gov

Furthermore, research has shown that CYP11A1 can also metabolize vitamin D2, leading to the formation of 20-hydroxyvitamin D2 and 17,20-dihydroxyvitamin D2. nih.gov The discovery of these alternative pathways challenges the traditional view of vitamin D activation and suggests that the biological effects of vitamin D may be mediated by a wider range of metabolites than previously thought. nih.govuwa.edu.au

A novel enzymatic approach for the synthesis of 25-hydroxyvitamin D3 has also been explored using a molybdenum (Mo) enzyme from a bacterium grown anaerobically with cholesterol. nih.govresearchgate.net This enzyme was found to regioselectively hydroxylate vitamin D3 and provitamin D3 to their corresponding 25-hydroxylated forms with high yield. nih.govresearchgate.net This process is dependent on the isomerization of vitamin D3 to pre-vitamin D3, which is the actual substrate for the enzyme. nih.gov

Development of Targeted Analytical Assays for 25-Hydroxyprovitamin D3

The accurate measurement of vitamin D metabolites is crucial for both clinical assessment and research. While assays for 25-hydroxyvitamin D (25(OH)D) are well-established, the development of targeted analytical assays specifically for this compound and other novel metabolites presents unique challenges. amegroups.orgnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for measuring vitamin D metabolites due to its high selectivity and ability to differentiate between structurally similar compounds. amegroups.orgnih.gov This is particularly important for distinguishing between 25(OH)D3 and its epimers, such as 3-epi-25(OH)D3, which can interfere with immunoassays. nih.govsigmaaldrich.com Several LC-MS/MS methods have been developed for the simultaneous analysis of multiple vitamin D analytes in serum. nih.gov

Key considerations in the development of these assays include:

Sample Preparation: Efficient extraction of vitamin D metabolites from their protein-bound state in serum is critical. nih.govbohrium.com This is often achieved through protein precipitation with organic solvents like acetonitrile, followed by liquid-liquid extraction. bohrium.com

Chromatographic Separation: Achieving baseline separation of various vitamin D metabolites and their isomers is essential for accurate quantification. nih.gov Different high-performance liquid chromatography (HPLC) columns, such as those with pentafluorophenyl stationary phases, have shown superior selectivity for separating closely related analogs like 25-OH D3 and 3-epi-25-OH D3. sigmaaldrich.com

Derivatization: For metabolites present at low concentrations, derivatization can be employed to enhance the signal and improve sensitivity in LC-MS/MS analysis. amegroups.org

Standardization: The availability of certified reference materials, such as those from the National Institute of Standards and Technology (NIST), is crucial for ensuring the accuracy and comparability of results between different laboratories and methods. amegroups.org

Despite the advancements in LC-MS/MS, challenges remain. Matrix effects, where other components in the sample interfere with the analysis, can still occur. mdpi.com Furthermore, the standardization of assays for less abundant metabolites like 24,25-dihydroxyvitamin D (24,25(OH)2D) and 1,25-dihydroxyvitamin D (1,25(OH)2D) is not as well-established as for 25(OH)D. amegroups.org

The table below summarizes some of the analytical techniques used for vitamin D metabolite analysis:

| Analytical Technique | Advantages | Disadvantages |

| Immunoassays (e.g., RIA, ELISA) | High throughput, ease of use. medscape.com | Susceptible to cross-reactivity with other metabolites and matrix interferences. amegroups.orgnih.gov May not differentiate between D2 and D3 forms equally. nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) with UV detection | Can separate different vitamin D metabolites. oatext.com | Lower sensitivity compared to LC-MS/MS. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gold standard; high specificity and sensitivity; can measure multiple metabolites simultaneously. amegroups.orgnih.gov | More complex, requires specialized equipment and expertise; potential for matrix effects. amegroups.orgnih.gov |

Interplay with Other Sterol Metabolic Pathways and Their Regulatory Networks

The metabolism of vitamin D is intricately linked with other sterol metabolic pathways, most notably cholesterol biosynthesis. nih.gov Both vitamin D and cholesterol share a common precursor, 7-dehydrocholesterol, which underscores their interconnectedness. nih.goved.ac.uk The regulation of these pathways is complex and involves a network of transcription factors and feedback mechanisms.

A key regulatory hub in cholesterol metabolism is the sterol regulatory element-binding protein (SREBP) family of transcription factors, particularly SREBP-2, which controls the expression of genes involved in cholesterol synthesis. frontiersin.orged.ac.uk The activity of SREBPs is, in turn, regulated by cellular sterol levels. High intracellular cholesterol levels inhibit the transport of the SREBP-SCAP complex to the nucleus, thereby downregulating cholesterol synthesis. ed.ac.uk

Vitamin D metabolites can influence cholesterol metabolism. For instance, vitamin D deficiency has been associated with an atherogenic lipid profile, and some studies suggest that vitamin D supplementation may improve lipid markers. nih.gov Mechanistically, vitamin D may influence lipid metabolism by upregulating lipoprotein lipase, which can affect HDL cholesterol and triglyceride levels. nih.gov Furthermore, there is evidence that calcidiol (25(OH)D) can suppress HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis. nih.gov

The interplay extends to the nuclear receptors that mediate the effects of these sterols. The vitamin D receptor (VDR) is the primary receptor for 1,25(OH)2D3. ed.ac.uk However, emerging research indicates that some of the novel CYP11A1-derived vitamin D metabolites can interact with other nuclear receptors, including retinoid-related orphan receptors (RORα and RORγ) and the liver X receptor (LXR). uwa.edu.aumdpi.com LXRs are activated by oxysterols (oxidized derivatives of cholesterol) and play a crucial role in regulating cholesterol homeostasis and fatty acid metabolism. nih.gov

The regulatory networks are bidirectional. For example, interferons, which are key components of the immune response, can modulate the sterol metabolic network. frontiersin.org This interplay between the immune system and sterol metabolism is an active area of research.

Key Regulatory Players in Sterol and Vitamin D Metabolism:

| Regulatory Molecule | Function |

| SREBP-2 | Master regulator of cholesterol synthesis. frontiersin.org |

| LXR (Liver X Receptor) | Activated by oxysterols; regulates cholesterol homeostasis and fatty acid metabolism. nih.gov |

| VDR (Vitamin D Receptor) | Binds 1,25(OH)2D3 to regulate gene expression. ed.ac.uk |

| RORα and RORγ | Nuclear receptors that can be modulated by novel vitamin D metabolites. uwa.edu.aumdpi.com |

| Interferons | Immune signaling molecules that can influence sterol metabolism. frontiersin.org |

The intricate connections between vitamin D and other sterol pathways highlight the complexity of cellular lipid metabolism and its regulation. Further research is needed to fully elucidate these interactions and their physiological consequences.

Q & A

Basic Research Questions

Q. What are the optimal methodologies for quantifying 25-hydroxyvitamin D3 in human serum, and how do LC-MS/MS techniques address cross-reactivity with structurally similar metabolites?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 25(OH)D3 due to its specificity and ability to resolve structurally similar metabolites like 3-epi-25(OH)D3. Isotopic internal standards (e.g., deuterated 25(OH)D3) improve accuracy by correcting for matrix effects and recovery variability . To mitigate cross-reactivity, chromatographic separation using core-shell columns or derivatization with Cookson-type reagents enhances resolution of epimers and isoforms .

Q. How should clinical trials involving vitamin D3 supplementation be designed to ensure accurate assessment of 25(OH)D3 status?

- Methodological Answer : Trials should prioritize:

- Recruitment of participants with low baseline 25(OH)D3 (<30 nmol/L) to observe meaningful responses .

- Use of vitamin D3 (not D2) at doses ≥1000 IU/day, with loading doses (e.g., 100,000 IU) to rapidly achieve steady-state concentrations .

- Serial measurements of serum 25(OH)D3 to monitor compliance and pharmacokinetics, ideally using standardized assays traceable to reference materials (e.g., NIST SRM 972a) .

Q. What factors influence the relationship between oral vitamin D3 intake and serum 25(OH)D3 concentrations in human studies?

- Methodological Answer : The conversion of vitamin D3 to 25(OH)D3 is biphasic: rapid at low doses (e.g., <4000 IU/day) and slower at supraphysiological doses due to saturation of hepatic 25-hydroxylase. Body fat acts as a reservoir, prolonging release of stored vitamin D3 . Demographic factors (e.g., BMI, age) and genetic polymorphisms (e.g., CYP2R1) further modulate this relationship, necessitating stratification in study designs .

Advanced Research Questions

Q. What analytical challenges arise from the presence of 3-epi-25(OH)D3 in LC-MS/MS assays, and how can these be methodologically addressed?

- Methodological Answer : The C-3 epimer of 25(OH)D3 co-elutes with 25(OH)D3 in conventional assays, leading to overestimation, particularly in infant samples. Advanced LC-MS/MS methods employing high-resolution mass spectrometry or derivatization protocols (e.g., PTAD) enable chromatographic separation . Laboratories should validate assays using epimer-specific reference materials and report results as "total 25(OH)D3" only after resolving epimeric interference .

Q. How does physiologically-based pharmacokinetic (PBPK) modeling improve the personalization of vitamin D3 dosing regimens to achieve target 25(OH)D3 concentrations?

- Methodological Answer : PBPK models integrate variables such as body composition, baseline 25(OH)D3, and CYP2R1 activity to predict dose-response curves. For example, models suggest obese individuals require 2–3× higher doses to attain the same 25(OH)D3 levels as non-obese cohorts due to sequestration in adipose tissue . Validation against clinical datasets (e.g., dose-ranging trials) is critical for refining model parameters .

Q. What is the clinical significance of the biphasic conversion kinetics observed between vitamin D3 and 25(OH)D3 under varying physiological conditions?

- Methodological Answer : The biphasic relationship (Y = 0.433X + 87.81[1-exp(-0.468X)]) indicates that at low vitamin D3 inputs, hepatic 25-hydroxylation is efficient, but saturation occurs at higher doses (>4000 IU/day). This explains why supraphysiological doses lead to prolonged storage of unmetabolized vitamin D3 in fat, with slow release for conversion . Researchers must account for this nonlinearity when designing long-term supplementation studies .

Q. How do differences in vitamin D3 versus 25(OH)D3 supplementation impact clinical outcomes and biomarker reliability?

- Methodological Answer : Direct 25(OH)D3 supplementation bypasses hepatic hydroxylation, achieving faster and more predictable increases in serum 25(OH)D3 compared to vitamin D3. A randomized trial showed 20 µg/day of 25(OH)D3 elevated 25(OH)D3 to 69.5 ng/mL vs. 31.0 ng/mL with vitamin D3, with superior effects on immune markers and blood pressure . However, long-term safety and tissue-specific metabolism of exogenous 25(OH)D3 require further study .

Methodological Considerations

- Standardization : Use reference materials (e.g., NIST SRM 972a) to harmonize assays across studies .

- Data Interpretation : Report 25(OH)D3 as nmol/L (not ng/mL) and stratify results by confounding variables (BMI, baseline status) .

- Ethical Reporting : Disclose assay limitations (e.g., epimer interference) and avoid overgeneralizing findings to populations not represented in study cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.